2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Description
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Properties
IUPAC Name |
2-[3-tert-butyl-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BO4/c1-16(2,3)14-11-13(9-10-15(14)21-12-20-8)19-22-17(4,5)18(6,7)23-19/h9-11H,12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVOHORAYLAMOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCOC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is the Suzuki–Miyaura (SM) coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
The compound interacts with its targets through a process known as transmetalation. In this process, formally nucleophilic organic groups are transferred from boron to palladium. This is part of the SM coupling reaction, where the compound this compound plays a crucial role.
Biochemical Pathways
The compound affects the SM coupling reaction pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The compound this compound, as an organoboron reagent, contributes to the success of this pathway due to its stability, readiness of preparation, and environmental benignity.
Pharmacokinetics
Its role in the sm coupling reaction suggests that it is readily prepared and stable, which may influence its bioavailability.
Result of Action
The molecular effect of the compound’s action is the formation of a new Pd–C bond through oxidative addition. On a cellular level, this results in the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The SM coupling reaction, in which the compound is involved, is known for its mild and functional group tolerant reaction conditions. Therefore, the compound’s action may be influenced by the presence of various functional groups and the mildness of the reaction conditions.
Biological Activity
2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
The compound's molecular formula is , with a molecular weight of 318.34 g/mol. It features a dioxaborolane ring which is known for its stability and reactivity in various chemical environments.
The biological activity of boron-containing compounds often involves their ability to form reversible covalent bonds with target biomolecules. In particular, dioxaborolanes can interact with hydroxyl groups in enzymes, leading to inhibition or modulation of enzymatic activity. This mechanism positions them as potential candidates for drug development targeting various diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, boron compounds have shown promise in inhibiting proteases and other enzymes critical for cancer cell proliferation .
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. Research indicates that it can effectively inhibit serine proteases and other related enzymes. The mechanism typically involves the interaction of the boron atom with the active site of the enzyme, leading to a decrease in enzymatic activity .
Case Studies
- Inhibition of Proteases : A study conducted on various boronic acids showed that derivatives similar to the target compound inhibited serine proteases effectively. The inhibition was reversible and concentration-dependent, suggesting potential therapeutic applications in conditions where protease activity is dysregulated.
- Antitumor Activity : In vitro studies demonstrated that derivatives like this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
